P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide
Description
P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide is a specialized hydrazide derivative synthesized by condensing p-toluenesulfonyl hydrazide with 2,2-dimethylpropylidene ketone. This compound belongs to the class of tosylhydrazones, characterized by a sulfonamide-hydrazone hybrid structure. Its molecular formula is C₁₂H₁₈N₂O₂S, with a molecular weight of 254.35 g/mol. The compound exhibits a rigid planar structure due to conjugation between the sulfonyl group and the hydrazone moiety, which enhances its stability and reactivity in organic transformations .
Key applications include:
Properties
CAS No. |
76357-56-7 |
|---|---|
Molecular Formula |
C12H18N2O2S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
N-[(E)-2,2-dimethylpropylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18N2O2S/c1-10-5-7-11(8-6-10)17(15,16)14-13-9-12(2,3)4/h5-9,14H,1-4H3/b13-9+ |
InChI Key |
NLBJMRFPAKOOSM-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: P-Toluenesulfonyl Hydrazide
The foundational step involves preparing p-toluenesulfonyl hydrazide, a precursor for further functionalization.
Methodology :
-
Sulfonation of Toluene :
Toluene reacts with concentrated sulfuric acid at reflux (110–120°C) to yield p-toluenesulfonic acid. Patents describe optimized conditions using a 1:1.2 molar ratio of toluene to sulfuric acid, achieving 98.7% product purity after crystallization with water-alcohol mixtures. -
Chlorination to p-Toluenesulfonyl Chloride :
The acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Excess reagent ensures complete conversion, with dichloromethane as the solvent. -
Hydrazide Formation :
p-Toluenesulfonyl chloride reacts with hydrazine hydrate (N₂H₄·H₂O) in cold ethanol (0–5°C) to form p-toluenesulfonyl hydrazide. Yields of 85–90% are typical after recrystallization.
Hydrazone Formation with Pivalaldehyde
The final step involves condensing p-toluenesulfonyl hydrazide with pivalaldehyde to introduce the 2,2-dimethylpropylidene group.
Methodology :
-
Reaction Conditions :
-
Workup :
Post-reaction, the mixture is cooled to 0°C, filtered, and washed with cold ethanol. Vacuum drying yields a white crystalline solid.
Representative Data :
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) confirms ≥99% purity.
Comparative Analysis of Methodologies
Solvent Impact on Yield
| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Ethanol | 78 | 5 | 98.8 |
| Toluene | 72 | 6 | 99.5 |
| Dichloromethane | 65 | 8 | 97.2 |
Insight : Ethanol balances yield and reaction efficiency, while toluene enhances purity at the cost of prolonged reflux.
Catalytic Efficiency
| Catalyst | Yield (%) | Byproducts (%) |
|---|---|---|
| Acetic acid | 78 | 1.2 |
| None | 62 | 4.5 |
| p-TSA (0.5 mol%) | 75 | 1.8 |
Insight : Acid catalysis reduces side reactions (e.g., aldehyde polymerization) and improves kinetics.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: It is used in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modification of enzyme activity . The hydrazide group can also participate in nucleophilic reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tosylhydrazones and sulfonylhydrazides are structurally related but differ in substituents on the hydrazone or sulfonyl group. Below is a detailed comparison with five analogous compounds:
Table 1: Comparative Analysis of P-Toluenesulfonic Acid (2,2-Dimethylpropylidene)hydrazide and Analogues
Key Findings from Comparative Studies
Reactivity in Organic Synthesis: The 2,2-dimethylpropylidene group introduces steric hindrance, reducing side reactions in carbene-mediated cyclopropanation compared to less bulky analogues like acetophenone tosylhydrazone . Electron-withdrawing substituents (e.g., p-CF₃, p-Cl) enhance electrophilicity, improving inhibitory activity against enzymes like α-glucosidase .
Thermal Stability :
- Bulky substituents (e.g., 2,2-dimethylpropylidene) increase melting points and decomposition temperatures compared to unsubstituted benzenesulfonyl hydrazide .
Biological Activity: p-Trifluorobenzenesulfonyl hydrazide (3b) exhibits superior glycosidase inhibition (IC₅₀ = 0.8 µM) due to enhanced hydrophobic interactions with enzyme active sites .
Synthetic Accessibility :
- Unsubstituted benzenesulfonyl hydrazide is synthesized in higher yields (>90%) compared to derivatives with complex substituents (e.g., 70% yield for p-CF₃ analogues) .
Research Implications
- The 2,2-dimethylpropylidene derivative’s steric bulk makes it ideal for selective carbene transfer reactions in asymmetric synthesis.
- Substituent engineering (e.g., introducing halogens or alkoxy groups) can fine-tune biological activity, as demonstrated by the antimycobacterial efficacy of p-chloro derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for P-Toluenesulfonic acid (2,2-dimethylpropylidene)hydrazide, and what analytical techniques confirm its purity and structure?
- Synthesis : The compound is synthesized via condensation of p-toluenesulfonyl hydrazide with 2,2-dimethylpropionaldehyde under acidic conditions. A catalytic amount of p-toluenesulfonic acid facilitates hydrazone formation, as seen in analogous reactions . The reaction typically proceeds in refluxing toluene or ethanol, with stoichiometric control to minimize byproducts .
- Characterization :
- Spectroscopy : NMR (¹H/¹³C) confirms the hydrazone linkage and substitution pattern. IR identifies N–H and S=O stretches .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric purity .
Q. How is this compound utilized as a reagent in organic synthesis, particularly in forming nitrogen-containing heterocycles?
- The hydrazide group reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, which undergo cyclization under thermal or acidic conditions. For example, similar structures have been used to synthesize triazolopyrimidines via [3+2] cycloaddition or nucleophilic displacement reactions .
- Methodology : React with α,β-unsaturated carbonyl derivatives in refluxing ethanol with p-toluenesulfonic acid as a catalyst. Monitor reaction progress via TLC and isolate products via recrystallization .
Q. What role does this compound play in polymer science, particularly as a blowing agent?
- It decomposes upon heating to release nitrogen gas, making it useful for foaming rubber and epoxy resins. However, decomposition residues (e.g., p-toluenesulfonic acid, hydrazine) can cause odor and staining, limiting its use in thermoplastics .
- Application Protocol : Optimize decomposition temperature (120–160°C) using activators like urea or metal salts to lower activation energy .
Advanced Research Questions
Q. What strategies mitigate decomposition-related challenges (e.g., gas evolution, residue formation) in polymer foaming applications?
- Mitigation Approaches :
- Stabilizers : Blend with urea or melamine to suppress amine-related odors .
- Analytical Monitoring : Use TGA to study decomposition kinetics and GC-MS to identify volatile byproducts.
- Formulation Optimization : Pre-mix with epoxy resins to encapsulate residues .
Q. How do steric effects from the 2,2-dimethylpropylidene group influence reactivity in nucleophilic reactions compared to less substituted analogs?
- The bulky 2,2-dimethyl group reduces reactivity in sterically hindered environments (e.g., bulky electrophiles) but enhances selectivity in planar transition states. Comparative kinetic studies with analogs (e.g., pivaloyl hydrazide) show slower reaction rates in SN2 mechanisms but improved stability in storage .
- Experimental Design : Perform competitive reactions with benzaldehyde and 2,2-dimethylpropionaldehyde under identical conditions, monitoring yields via HPLC .
Q. How does this compound compare to other hydrazide derivatives as a nucleating agent for poly(L-lactic acid) (PLA)?
- Performance Metrics :
- Crystallization Temperature (Tc) : Hydrazides with longer alkyl chains (e.g., decamethylene derivatives) show higher Tc (131°C vs. 121°C for talc) due to enhanced polymer-chain alignment .
- Methodology : Use differential scanning calorimetry (DSC) to measure Tc and enthalpy changes. Incorporate 1 wt% of the compound into PLA and anneal at 120°C .
Data Contradiction Analysis
- Conflict : While some studies highlight its utility in rubber foaming , others report incompatibility with thermoplastics due to residue issues .
- Resolution : Conduct application-specific compatibility tests. For thermoplastics, pre-treat the compound with silica gel to adsorb acidic residues, or use co-blowing agents (e.g., citric acid/sodium bicarbonate) to reduce decomposition severity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
